Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate
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Overview
Description
Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the oxazine ring, followed by the introduction of the tert-butyl and methylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: The tert-butyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized oxazine compounds.
Scientific Research Applications
Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate include other oxazine derivatives with different substituents. Examples include:
- Tert-butyl 6-[(ethylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate
- Tert-butyl 6-[(propylamino)methyl]-3,4-dihydro-2H-oxazine-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-(methylaminomethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h8,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUPYKXBUHIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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